![molecular formula C7H5ClO B108030 (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride CAS No. 266308-67-2](/img/structure/B108030.png)
(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride
Overview
Description
(1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, also known as C6H6Cl3, is an organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor, and is a member of the cyclohexatrienecarbonyl family. C6H6Cl3 is a volatile organic compound that has a wide range of applications in research, including synthesizing other organic compounds, as a reagent in various reactions, and as a catalyst in organic synthesis.
Scientific Research Applications
C7H513ClO C_7H_5^{13}ClO C7H513ClO
, is a versatile compound used in various scientific research applications. Below, I’ve detailed six unique applications, each within its own dedicated section.Metabolomics Research
Benzoyl Chloride-13C6: is extensively used in metabolomics, which involves the study of small molecules within cells, biofluids, tissues, or organisms . The compound serves as a derivatization agent for liquid chromatography-mass spectrometry (LC-MS) analyses. This process improves the detection and quantification of metabolites, particularly those that are polar and challenging to analyze . It’s instrumental in identifying biomarkers for diseases and understanding metabolic pathways.
Neurochemical Analysis
In neuroscience, Benzoyl Chloride-13C6 is employed to label neurologically relevant compounds, such as neurotransmitters and catecholamines . This labeling enhances the sensitivity of high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), allowing for the precise measurement of these compounds in biological samples.
Pharmaceutical Research
The pharmaceutical industry utilizes Benzoyl Chloride-13C6 in drug discovery and development. It aids in the identification of drug target sites and the assessment of pharmacological effects . The compound’s ability to label various molecules makes it a valuable tool for tracing and studying drug interactions within the body.
Structural Biology
In structural biology, Benzoyl Chloride-13C6 contributes to the study of molecular structures. Researchers use it to introduce stable isotopes into molecules, which can then be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy . This application is crucial for understanding the three-dimensional structures of biological macromolecules.
Environmental Analysis
Environmental scientists apply Benzoyl Chloride-13C6 to detect and analyze pollutants and trace chemicals in environmental samples . Its derivatization properties improve the detection limits and accuracy of mass spectrometry methods, which is essential for monitoring and assessing environmental health.
Material Science
In material science, Benzoyl Chloride-13C6 is used to modify the surface properties of natural fibers, enhancing their structural, thermal, and mechanical characteristics . This application is particularly relevant in the development of composite materials for construction purposes.
Mechanism of Action
Target of Action
Benzoyl Chloride-13C6, also known as (1,2,3,4,5,6-13C6)Cyclohexatrienecarbonyl chloride, is primarily used as a reagent in the synthesis of 13C-labeled opiates, cocaine derivatives, and selected urinary metabolites
Mode of Action
As a labeling reagent, Benzoyl Chloride-13C6 interacts with its targets (opiates, cocaine derivatives, and selected urinary metabolites) by replacing a hydrogen atom with the 13C isotope . This results in a change in the mass of the molecule, which can be detected using mass spectrometry. This allows researchers to track the labeled compound in biological systems.
Biochemical Pathways
The biochemical pathways affected by Benzoyl Chloride-13C6 are those of the compounds it labels. For example, when used to label opiates, it can help elucidate the metabolic pathways of these drugs . The downstream effects would depend on the specific compound being studied.
Pharmacokinetics
The pharmacokinetics of Benzoyl Chloride-13C6 would depend on the compound it is used to labelThe 13c label it imparts can be used to study the adme properties of the labeled compound .
Result of Action
The primary result of Benzoyl Chloride-13C6’s action is the creation of a 13C-labeled version of the target compound . This allows for the tracking and study of the compound in biological systems. The specific molecular and cellular effects would depend on the compound being labeled.
Action Environment
The action of Benzoyl Chloride-13C6 is typically carried out in a laboratory setting. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. It is typically stored at −20°C .
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienecarbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASDCCFISLVPSO-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437409 | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl Chloride-13C6 | |
CAS RN |
266308-67-2 | |
Record name | Benzoyl-1,2,3,4,5,6-13C6 chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266308-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride-(ring-13C6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266308-67-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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